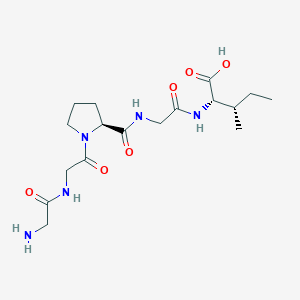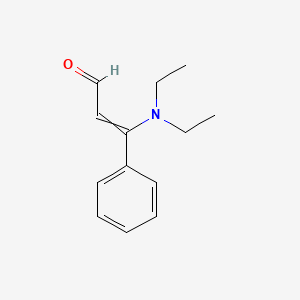
3-(Diethylamino)-3-phenylprop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Diethylamino)-3-phenylprop-2-enal is an organic compound characterized by the presence of a diethylamino group and a phenyl group attached to a prop-2-enal backbone
Métodos De Preparación
The synthesis of 3-(Diethylamino)-3-phenylprop-2-enal typically involves the reaction of diethylamine with cinnamaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
3-(Diethylamino)-3-phenylprop-2-enal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Diethylamino)-3-phenylprop-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Diethylamino)-3-phenylprop-2-enal involves its interaction with various molecular targets. The diethylamino group can interact with biological molecules, potentially affecting cellular processes. The compound may also participate in redox reactions, influencing cellular oxidative states.
Comparación Con Compuestos Similares
Similar compounds to 3-(Diethylamino)-3-phenylprop-2-enal include:
3-(Diethylamino)-1-propanol: Used in similar applications but differs in its functional groups.
3-Diethylamino-1-propyne: Another related compound with different chemical properties.
Diethylamino hydroxybenzoyl hexyl benzoate: Used as a UV filter in sunscreens. Compared to these compounds, this compound is unique due to its specific structure and the presence of both diethylamino and phenyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
574737-72-7 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
3-(diethylamino)-3-phenylprop-2-enal |
InChI |
InChI=1S/C13H17NO/c1-3-14(4-2)13(10-11-15)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 |
Clave InChI |
WHDLVEDJNFPMJP-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=CC=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



silane](/img/structure/B14222762.png)

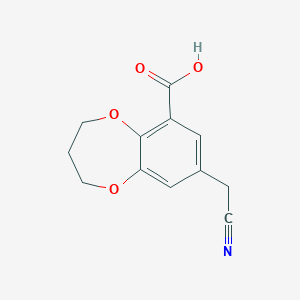
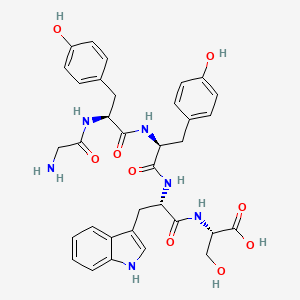
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

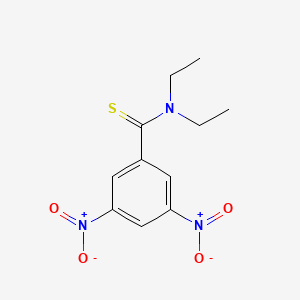
![2,3-Dihydrocyclopenta[b]oxireno[d]pyrrole](/img/structure/B14222822.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide](/img/structure/B14222824.png)
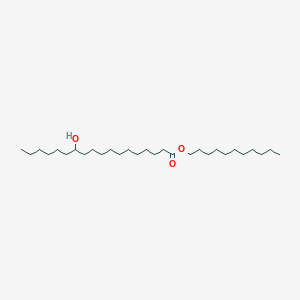

![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane](/img/structure/B14222848.png)
